5-Iodo-1-pentanol acetate

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

5-Iodo-1-pentanol acetate (CAS 65921-65-5) is a halogenated organic compound classified as both an acetate ester and an alkyl iodide, characterized by a five-carbon linear chain with an iodine atom at the C5 position and an acetate ester at the C1 position. Its primary utility lies as a bifunctional building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates, agrochemicals, and specialized polymers.

Molecular Formula C7H15IO3
Molecular Weight 274.10 g/mol
CAS No. 65921-65-5
Cat. No. B15095369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1-pentanol acetate
CAS65921-65-5
Molecular FormulaC7H15IO3
Molecular Weight274.10 g/mol
Structural Identifiers
SMILESCC(=O)O.C(CCO)CCI
InChIInChI=1S/C5H11IO.C2H4O2/c6-4-2-1-3-5-7;1-2(3)4/h7H,1-5H2;1H3,(H,3,4)
InChIKeyKAYLWGPSLZQHDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Iodo-1-pentanol acetate (CAS 65921-65-5): A Halogenated Building Block for Organic Synthesis Procurement


5-Iodo-1-pentanol acetate (CAS 65921-65-5) is a halogenated organic compound classified as both an acetate ester and an alkyl iodide, characterized by a five-carbon linear chain with an iodine atom at the C5 position and an acetate ester at the C1 position . Its primary utility lies as a bifunctional building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates, agrochemicals, and specialized polymers [1]. The presence of iodine distinguishes it from its chloro- and bromo- analogs, offering distinct reactivity profiles that are critical for specific synthetic pathways.

Why 5-Iodo-1-pentanol acetate Cannot Be Simply Replaced by Its Chloro or Bromo Analogs


Substituting 5-Iodo-1-pentanol acetate with structurally analogous compounds such as 5-chloro-1-pentanol acetate or 5-bromo-1-pentanol acetate is chemically invalid due to profound differences in leaving group ability, which is a fundamental driver of reaction kinetics and feasibility in nucleophilic substitution pathways . The carbon-iodine bond is significantly more labile than the carbon-bromine or carbon-chlorine bond, enabling reactions that are kinetically inaccessible to its lighter halogen counterparts [1]. Furthermore, the dual-functionality of the compound, featuring both an electrophilic iodide site and a protected hydroxyl group as an acetate ester, allows for sequential synthetic transformations that cannot be replicated with the free alcohol, 5-iodo-1-pentanol, which lacks the chemoselectivity provided by the ester protecting group [2].

Quantitative Comparative Evidence for 5-Iodo-1-pentanol acetate Against Key Analogs


Comparative Leaving Group Reactivity: Iodide vs. Chloride vs. Bromide in SN2 Reactions

5-Iodo-1-pentanol acetate exhibits substantially higher reactivity in nucleophilic substitution reactions compared to its 5-chloro and 5-bromo analogs. The iodide ion is a far superior leaving group than chloride or bromide due to its larger atomic radius and higher polarizability, which stabilizes the transition state [1]. This class-level inference is fundamental to organic chemistry and is a primary driver for selecting the iodo derivative when rapid and efficient alkylation is required. The practical consequence is that reactions with the iodo compound can often proceed under milder conditions and with shorter reaction times than would be possible with the chloro or bromo counterparts .

Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Direct Synthetic Route Comparison: High-Yield Conversion from 5-Chloropentyl Acetate

A direct head-to-head synthesis comparison demonstrates the efficiency of preparing 5-Iodo-1-pentanol acetate from its chloro analog. In a published procedure, 5-chloropentyl acetate (26.5 g, 0.16 mol) was reacted with sodium iodide (45 g, 0.30 mol) in dry acetone (200 ml) under reflux for 65 hours . The isolated yield of the resulting 5-iodopentyl acetate was 39 g (95%) . This high yield, achieved under mild conditions, validates the synthetic accessibility of the target compound via a simple and robust Finkelstein reaction, a key advantage for large-scale procurement and in-house preparation.

Finkelstein Reaction Halogen Exchange Synthetic Efficiency

Differentiation by Orthogonal Functionality: Acetate-Protected Alcohol vs. Free Alcohol (5-Iodo-1-pentanol)

5-Iodo-1-pentanol acetate contains an acetate ester protecting group, which critically differentiates it from the free alcohol, 5-iodo-1-pentanol (CAS 67133-88-4) [1]. The acetate group masks the hydroxyl functionality, preventing unwanted side reactions (e.g., deprotonation or oxidation) during synthetic steps that target the alkyl iodide [2]. This orthogonal protection strategy is a class-level advantage for bifunctional molecules, allowing for the selective, sequential manipulation of two distinct reactive sites on the same five-carbon scaffold.

Protecting Group Strategy Chemoselectivity Bifunctional Building Blocks

Verified Commercial Purity Specification for Reliable Reproducibility

For applications requiring high reproducibility, a manufacturer-specified purity of ≥98.0% (assay) and a low moisture content of ≤0.2% are critical differentiators [1]. While many vendors supply this compound at ≥95% purity, the higher specification of ≥98.0% with controlled moisture ensures that reactions proceed as intended, minimizing the formation of byproducts from side reactions with water and maximizing the yield of the desired product [2]. This level of quality control is especially important in the synthesis of pharmaceutical intermediates where impurity profiles are strictly regulated.

Quality Control Analytical Chemistry Procurement Specification

Validated Research and Industrial Application Scenarios for 5-Iodo-1-pentanol acetate


Synthesis of Complex Pharmaceutical Intermediates Requiring a Potent Alkylating Agent

This compound is a strategic choice for introducing a five-carbon chain via nucleophilic substitution. Its superior leaving group ability, as a class-level inference compared to chloro and bromo analogs, makes it the preferred reagent when mild conditions and high conversion rates are essential [1]. This is particularly critical in multi-step pharmaceutical syntheses where protecting labile functional groups elsewhere in the molecule is necessary. For instance, it can be used to alkylate amines, thiols, or enolates to build key intermediates for APIs such as fluvastatin or loperamide [2].

Orthogonal Synthesis of Bifunctional Building Blocks for Agrochemicals and Materials

In routes requiring the sequential functionalization of a five-carbon chain, the orthogonal protection of the alcohol as an acetate ester is a key differentiator over the free alcohol, 5-iodo-1-pentanol [1]. This allows for chemoselective reactions at the iodide site without interference from the protected hydroxyl group. This strategy is vital in the synthesis of complex agrochemicals like haloxyfop, a selective herbicide, and in the preparation of specialized polymers where precise control over chain-end functionality is required [2].

High-Fidelity Research and Development Requiring Validated Analytical Standards

For applications demanding the highest level of reproducibility and minimal side-product formation, such as method development, impurity profiling, or the final step of an API synthesis, procuring the compound with a verified purity of ≥98.0% and moisture ≤0.2% is a quantitative advantage [1]. This specification ensures that the reagent's performance is predictable and that the resulting product streams meet stringent regulatory requirements, thereby reducing costly purification steps and minimizing batch-to-batch variability [2].

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